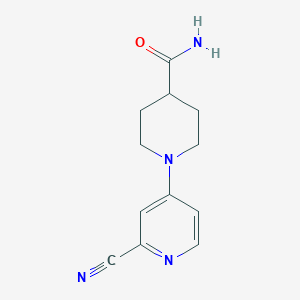
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine, also known as DMPY, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMPY has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has also been found to induce apoptosis in cancer cells by activating caspases. Additionally, 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has been shown to inhibit the growth of various pathogens, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it exhibits various biological activities, making it a versatile compound for drug discovery and development. However, there are also limitations to using 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its exact mode of action. Additionally, 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential applications in treating various diseases, including cancer and infectious diseases. Additionally, research can be conducted to optimize its pharmacokinetic properties and improve its efficacy and safety for clinical use.
Synthesis Methods
The synthesis of 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine can be achieved through various methods, including the reaction of 3,4-dimethylphenyl isocyanide with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate in the presence of a base. Another method involves the reaction of 3,4-dimethylphenyl isocyanide with 2,4,6-trimethylpyrimidine-5-carboxylic acid in the presence of a base.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has been found to have anti-microbial activity against various pathogens.
properties
IUPAC Name |
4-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-8-4-5-11(6-9(8)2)12-7-10(3)15-13(14)16-12/h4-7H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSLSEDSXAIBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555399.png)
![2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555400.png)
![2-[1-(3,5-Dimethylphenyl)triazol-4-yl]ethanol](/img/structure/B7555413.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]butanamide](/img/structure/B7555418.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7555428.png)
![4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7555431.png)

![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)
![3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7555467.png)
![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)
